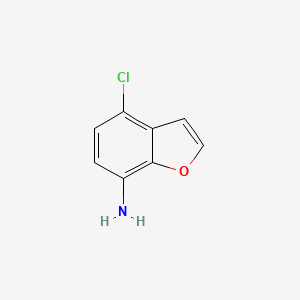

4-Chloro-1-benzofuran-7-amine

描述

Structure

3D Structure

属性

IUPAC Name |

4-chloro-1-benzofuran-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCBVZYKKALUNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=COC2=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Investigations of 4 Chloro 1 Benzofuran 7 Amine

Reactivity Patterns of the Benzofuran (B130515) Heterocycle

The benzofuran ring system is inherently nucleophilic and possesses distinct sites of reactivity. The furan (B31954) portion of the heterocycle is generally more susceptible to electrophilic attack than the benzene (B151609) ring, unless the latter is highly activated by potent electron-donating groups.

The 7-amino group is a powerful activating group that donates electron density through resonance, strongly directing incoming electrophiles to the ortho (C6) and para (C5) positions. lumenlearning.comunizin.org Conversely, the 4-chloro group is a deactivating substituent due to its inductive electron withdrawal, yet it also directs ortho and para (to C3 and C5) via resonance donation. libretexts.orglibretexts.org

A competitive scenario thus arises:

Substitution on the Benzene Ring: The 7-amino group is one of the strongest activating groups, making the benzene portion of the molecule highly nucleophilic. lumenlearning.comfiveable.me It strongly activates the C6 position (ortho to the amine). The C5 position is activated by the amino group (para) and the chloro group (ortho), but may be subject to some steric hindrance. It is therefore predicted that electrophilic attack is most likely to occur at the C6 position, which is strongly activated by the amino group and lacks significant steric hindrance.

Substitution on the Furan Ring: While the C2 and C3 positions are the traditional sites of attack for a simple benzofuran, the overwhelming activating effect of the 7-amino group on the benzene ring likely makes substitution at C6 the kinetically and thermodynamically favored pathway. fiveable.me

Therefore, in electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation, 4-Chloro-1-benzofuran-7-amine is expected to yield predominantly the 6-substituted product.

While the benzofuran ring is electron-rich and primarily reactive towards electrophiles, it can exhibit nucleophilic character following deprotonation. Metallation of the benzofuran core, typically with strong bases like organolithium reagents, occurs selectively at the most acidic proton. For the benzofuran system, this is the C2-proton. researchgate.net Deprotonation at this position generates a potent C2-benzofuryl anion.

This organometallic intermediate can then act as a nucleophile, reacting with a wide range of electrophiles to install substituents at the C2 position. This two-step sequence allows for the introduction of alkyl, acyl, or silyl (B83357) groups, providing a complementary method to electrophilic substitution for functionalizing the furan portion of the molecule.

The 2,3-double bond of the furan moiety can participate in addition reactions, most notably cycloadditions. For instance, photochemical cycloaddition can occur across the C2-C3 bond. researchgate.net This reactivity is characteristic of the furan ring's alkene-like nature and provides a pathway to more complex, saturated heterocyclic structures fused to the benzene core. Oxidation reactions can also target this double bond, leading to ring-opened products under certain conditions. researchgate.net

Chemical Transformations Involving the Chlorine Moiety

The chlorine atom at the C4 position serves as a versatile handle for synthetic transformations, primarily through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. The electronic nature of the ring system dictates which of these pathways is viable.

Nucleophilic aromatic substitution (SNAr) is a stepwise addition-elimination process for replacing a leaving group on an aromatic ring. libretexts.org A critical requirement for this mechanism is the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group. wikipedia.orgtotal-synthesis.comchemistrysteps.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms upon nucleophilic attack. libretexts.orgtotal-synthesis.com

In the case of this compound, the aromatic ring is substituted with a powerful electron-donating amino group and lacks any strong electron-withdrawing groups. The amino group increases the electron density of the ring, which destabilizes the negatively charged intermediate required for the SNAr mechanism. libretexts.org Consequently, the C4-Cl bond in this molecule is expected to be highly unreactive towards traditional SNAr reactions. Studies on analogous systems, such as chloroanilines, confirm their poor reactivity in SNAr unless under very harsh conditions or when activated by other means. acs.org Direct displacement of the chloride by common nucleophiles (e.g., alkoxides, amines) via the SNAr pathway is not a synthetically viable strategy for this substrate.

Palladium-catalyzed cross-coupling reactions are the most effective methods for functionalizing the C4-Cl bond of this compound. Aryl chlorides are less reactive than the corresponding bromides and iodides, and their use, particularly for electron-rich substrates, often requires specialized catalytic systems. researchgate.net Catalysts based on bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) have proven to be particularly effective in facilitating the oxidative addition of the palladium(0) catalyst to the strong C-Cl bond. researchgate.netrsc.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. youtube.com This reaction is highly versatile and tolerant of a wide range of functional groups, including the amine present in the substrate. For the coupling of an electron-rich aryl chloride like this compound, robust catalytic systems are necessary to achieve good yields. researchgate.net

| Aryl Chloride Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 4-Chloroaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | High |

| 2-Chloro-5-methoxyaniline | 4-Methylphenylboronic acid | Pd₂ (dba)₃ / XPhos | K₂CO₃ | Dioxane | Good |

| 4-Chlorotoluene | Thiophene-2-boronic acid | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | Excellent |

| 2-Chloropyridine | (4-Fluorophenyl)boronic acid | Pd(OAc)₂ / Ad₂PⁿBu | K₃PO₄ | Dioxane/H₂O | Good |

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is a powerful tool for the synthesis of arylalkynes. The coupling of aryl chlorides requires efficient catalytic systems, and both copper-catalyzed and copper-free protocols have been developed. rsc.orgnih.govrsc.org The use of bulky, electron-rich ligands is often crucial for promoting the reaction with less reactive aryl chlorides. libretexts.org

| Aryl Chloride Substrate | Alkyne | Catalyst / Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| Chlorobenzene | Phenylacetylene | Pd/C / XPhos | Cs₂CO₃ | Toluene | Good |

| 4-Chloroanisole | 1-Octyne | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | Toluene (Microwave) | Excellent |

| 2-Chloro-6-methylpyridine | Trimethylsilylacetylene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | High |

| 4-Chlorobenzonitrile | Ethynylbenzene | Pd(OAc)₂ / SPhos / CuI | K₂CO₃ | DMF | Good |

Influence of Chlorine on Ring Reactivity and Electron Density

The presence of a chlorine atom at the 4-position of the benzofuran ring significantly modulates the electron density and, consequently, the reactivity of the aromatic system. This influence is twofold, arising from the inductive and resonance (mesomeric) effects of the halogen.

Inductive Effect (-I): Due to its high electronegativity, the chlorine atom exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density of the sigma (σ) framework of the benzene ring, making the ring generally less susceptible to electrophilic attack compared to an unsubstituted benzofuran.

Resonance Effect (+M): Conversely, the chlorine atom possesses lone pairs of electrons in its outer shell that can be delocalized into the aromatic pi (π) system. This electron-donating resonance effect increases the electron density at the ortho and para positions relative to the chlorine atom.

Table 1: Expected Electronic Effects of Substituents on the Benzofuran Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| Chlorine | 4 | -I (Electron-withdrawing) | +M (Electron-donating) | Deactivating, Ortho, Para-directing |

| Amine | 7 | -I (Electron-withdrawing) | +M (Strongly Electron-donating) | Activating, Ortho, Para-directing |

Chemical Reactivity of the Primary Amine Functional Group at Position 7

The primary amine group at the 7-position is a key site of reactivity in this compound. Its chemical behavior is characterized by the nucleophilicity of the nitrogen atom, which is influenced by the electronic effects of the benzofuran ring system.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This nucleophilicity is somewhat modulated by the aromatic ring. The electron-donating resonance effect of the amino group delocalizes the lone pair into the benzofuran ring, which can slightly decrease its availability for attacking electrophiles compared to a simple alkylamine. However, the amino group remains sufficiently nucleophilic to participate in a wide range of reactions. The electron-withdrawing effect of the chlorine atom at the 4-position is transmitted through the aromatic system and can further reduce the nucleophilicity of the amino group at the 7-position, though this effect is likely to be modest due to the distance between the two groups.

The nucleophilic amine readily undergoes acylation and alkylation reactions.

Acylation: In the presence of acylating agents such as acyl chlorides or anhydrides, the amino group attacks the electrophilic carbonyl carbon to form amide derivatives. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. For example, the reaction with acetyl chloride would yield N-(4-chloro-1-benzofuran-7-yl)acetamide. These reactions are fundamental in modifying the properties of the parent amine and are widely used in the synthesis of more complex molecules. mdpi.com

Alkylation: Alkylation of the primary amine with alkyl halides can proceed to give secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, reaction with one equivalent of methyl iodide would be expected to produce 4-chloro-N-methyl-1-benzofuran-7-amine.

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orgyoutube.com This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.orgyoutube.com The reaction is typically acid-catalyzed. masterorganicchemistry.comlibretexts.orgyoutube.com The formation of an imine from this compound and a generic aldehyde (R-CHO) would proceed as follows:

C₈H₆ClNO + R-CHO ⇌ C₈H₅ClN=CHR + H₂O

This reaction is reversible and can be driven to completion by removing the water formed. masterorganicchemistry.comlibretexts.orgyoutube.com

Primary aromatic amines can be converted to diazonium salts through a process called diazotization. chemicalnote.comunacademy.comyoutube.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). chemicalnote.comunacademy.comyoutube.com The resulting diazonium salt of this compound would be a highly versatile intermediate.

The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in Sandmeyer-type reactions. This allows for the introduction of a range of functional groups at the 7-position, including halogens (Cl, Br, I), cyano (-CN), and hydroxyl (-OH) groups.

Table 2: Potential Reactions of the Primary Amine Group

| Reaction Type | Reagents | Product Type |

| Acylation | Acyl chloride, Base | Amide |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| Imine Formation | Aldehyde or Ketone, Acid catalyst | Imine (Schiff Base) |

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt |

| Sandmeyer Reaction | Diazonium salt, CuX (X=Cl, Br, CN) | 7-Halo or 7-Cyano-4-chlorobenzofuran |

Investigating Reaction Mechanisms and Transition States

Detailed mechanistic investigations and the characterization of transition states for reactions involving this compound are not extensively documented in the literature. However, plausible mechanisms can be inferred from the well-established principles of organic chemistry and studies on analogous systems.

For electrophilic aromatic substitution on the benzofuran ring, the reaction would proceed via a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positions of attack would be influenced by the directing effects of both the chlorine and the amino substituents. The amino group is a powerful activating and ortho, para-directing group, while the chlorine is a deactivating but also ortho, para-directing group. The combined effect would strongly favor substitution at positions ortho and para to the amino group (positions 6 and 8, though position 8 is part of the furan ring fusion) and to a lesser extent at the position ortho to the chlorine (position 5). Computational chemistry could be employed to model the energies of the possible carbocation intermediates and thus predict the most likely sites of substitution.

The nucleophilic reactions of the amine group , such as acylation and alkylation, follow standard addition-elimination or Sₙ2 pathways. For instance, in acylation, the reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a leaving group to form the final amide product.

The formation of imines proceeds through a multi-step mechanism involving nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate. masterorganicchemistry.comlibretexts.org This is followed by acid-catalyzed dehydration to yield the imine. masterorganicchemistry.comlibretexts.org

The diazotization reaction involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. chemicalnote.comunacademy.com The amine then acts as a nucleophile, attacking the nitrosonium ion, and a series of proton transfers and elimination of water leads to the formation of the diazonium ion. chemicalnote.comunacademy.com

While explicit transition state calculations for reactions of this compound are lacking, computational methods such as Density Functional Theory (DFT) could be utilized to model these reactions. Such studies would provide valuable information on the geometries and energies of the transition states, offering a deeper understanding of the reaction kinetics and selectivity.

Elucidation of SNAr Pathways at Chloro-Substituted Positions

The presence of a chlorine atom on the benzofuran ring system makes this compound a potential substrate for nucleophilic aromatic substitution (SNAr) reactions. The feasibility of such reactions is largely dependent on the electronic nature of the aromatic ring. In typical SNAr reactions, the aromatic ring must be activated by electron-withdrawing groups to facilitate the attack of a nucleophile.

The mechanism of an SNAr reaction generally proceeds through a two-step addition-elimination pathway. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

A hypothetical SNAr reaction of this compound with a generic nucleophile (Nu-) is depicted below:

Table 1: Hypothetical SNAr Reaction Parameters

| Reactant | Nucleophile | Product | Proposed Conditions |

| This compound | RO- (Alkoxide) | 4-Alkoxy-1-benzofuran-7-amine | High temperature, polar aprotic solvent |

| This compound | R2NH (Amine) | N-substituted-4-amino-1-benzofuran-7-amine | High temperature, strong base |

| This compound | RS- (Thiolate) | 4-(Alkylthio)-1-benzofuran-7-amine | Moderate temperature, polar solvent |

Understanding Reaction Selectivity and Regioselectivity

The selectivity of reactions involving this compound is a critical aspect of its chemistry, dictated by the directing effects of its substituents.

Regioselectivity in Electrophilic Aromatic Substitution:

While the primary focus is on the chloro-substituted position, it is important to consider the regioselectivity of other potential reactions. The 7-amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The furan oxygen is also activating and directs electrophiles to the 2- and 3-positions. The chloro group is a deactivating group but is also an ortho-, para-director. The interplay of these directing effects would determine the outcome of electrophilic substitution reactions. Given the strong activating nature of the amino group, electrophilic attack would be expected to occur at positions ortho or para to it, if available and sterically accessible.

Selectivity in Nucleophilic Aromatic Substitution:

The relative positions of the chloro and amino groups are also crucial. An amino group positioned ortho or para to the leaving group would have a more pronounced deactivating effect on a standard SNAr mechanism due to resonance. In this compound, the amino group is meta to the chloro group with respect to the benzene ring, which may lessen its deactivating influence compared to an ortho or para arrangement.

Table 2: Predicted Influence of Substituents on Regioselectivity

| Substituent | Position | Electronic Effect | Influence on Electrophilic Substitution | Influence on Nucleophilic Substitution (at C4) |

| -Cl | 4 | Inductive: -I, Resonance: +M (weak) | Deactivating, ortho, para-directing | Leaving group |

| -NH2 | 7 | Inductive: -I, Resonance: +M (strong) | Activating, ortho, para-directing | Deactivating |

| Furan Oxygen | 1 | Resonance: +M | Activating, directs to C2/C3 | Modulates overall ring electronics |

Catalytic Mechanisms in Derivatization Reactions

While specific catalytic derivatization of this compound is not well-documented, the presence of a chloro-substituent and an amino group suggests that it could be a substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysts are widely used for coupling aryl halides with a variety of partners. Potential reactions for this compound include:

Buchwald-Hartwig Amination: The chloro group could be replaced by a different amino group through coupling with an amine in the presence of a palladium catalyst and a strong base. The catalytic cycle typically involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation to form an amido complex, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base could lead to the formation of a new C-C bond at the 4-position.

Heck Coupling: Coupling with an alkene could also be possible, though this is generally more efficient with aryl bromides and iodides.

Copper-Catalyzed Cross-Coupling Reactions:

Copper-based catalysts are also employed in C-N and C-O bond-forming reactions. The Ullmann condensation, for example, could potentially be used to couple this compound with alcohols or amines, although this often requires high reaction temperatures.

The amino group at the 7-position could also participate in catalytic reactions, for example, as a directing group or as a nucleophile in its own right after N-H activation.

Table 3: Plausible Catalytic Derivatization Reactions

| Reaction Type | Catalyst System | Coupling Partner | Potential Product |

| Buchwald-Hartwig Amination | Pd(0) complex, phosphine ligand, strong base | R2NH | 4-(Dialkylamino)-1-benzofuran-7-amine |

| Suzuki Coupling | Pd(0) complex, phosphine ligand, base | R-B(OH)2 | 4-Aryl/Alkyl-1-benzofuran-7-amine |

| Ullmann Condensation | Cu(I) salt, ligand, base | ROH | 4-Alkoxy-1-benzofuran-7-amine |

The specific conditions and outcomes of these reactions would need to be determined experimentally, as the reactivity of the this compound substrate will be influenced by the unique electronic and steric environment of the benzofuran scaffold.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Confirmation

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FT-IR spectrum of 4-Chloro-1-benzofuran-7-amine would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. The N-H stretching vibrations of the primary amine group would appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would be observed in the 1250-1350 cm⁻¹ region.

The aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-O-C stretching of the furan (B31954) ring would be expected in the 1000-1300 cm⁻¹ range. The C-Cl stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-O-C Stretch | 1000 - 1300 |

| C-Cl Stretch | 600 - 800 |

Note: The predicted values are based on typical infrared absorption frequencies for the respective functional groups.

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. When monochromatic light interacts with this compound, the vast majority of the light is scattered elastically (Rayleigh scattering). However, a small fraction is scattered inelastically (Raman scattering), with the energy difference corresponding to the vibrational energy levels of the molecule. This provides a detailed fingerprint of the molecular structure.

The Raman spectrum of this compound is characterized by a series of bands corresponding to specific bond vibrations and group frequencies. Key vibrational modes include the stretching of the C-Cl bond, vibrations of the aromatic rings, and modes associated with the furan ring and the amine group. For instance, the C-Cl stretching vibration typically appears in the lower frequency region of the spectrum. Aromatic C-H stretching is observed at higher wavenumbers, while the in-plane and out-of-plane bending modes provide information about the substitution pattern on the benzene (B151609) ring. Vibrations of the C-O-C linkage within the furan ring and the N-H stretching of the amine group also produce characteristic Raman signals. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict and assign these vibrational modes, offering a deeper understanding of the molecule's dynamics. nih.govmdpi.com

Table 1: Predicted Raman Vibrational Modes for this compound This table is predictive and based on characteristic vibrational frequencies for similar functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Amine (-NH₂) | 3300 - 3500 |

| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 |

| C=C Stretch | Aromatic Rings | 1400 - 1600 |

| C-N Stretch | Aryl-Amine | 1250 - 1360 |

| C-O-C Asymmetric Stretch | Furan Ring | 1200 - 1270 |

| C-Cl Stretch | Aryl-Chloride | 600 - 800 |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental formula of a molecule. For this compound, HRMS is used to confirm its elemental composition of C₈H₆ClNO. biosynth.com By comparing the experimentally measured exact mass to the calculated theoretical mass, it is possible to confirm the molecular formula with a high degree of confidence, typically with an error of less than 5 ppm. This technique is invaluable for distinguishing between compounds that have the same nominal mass but different elemental formulas. mdpi.commdpi.com

Table 2: HRMS Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₈H₆ClNO | biosynth.com |

| Calculated Monoisotopic Mass | 167.0137915 u | guidechem.com |

| Nominal Mass | 167.59 g/mol | biosynth.com |

| Expected Ion (M+H)⁺ | 168.0210692 u | - |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a multi-stage technique used to analyze the fragmentation patterns of a selected precursor ion. In an MS/MS experiment, the molecular ion of this compound (or its protonated form, [M+H]⁺) is first isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure and connectivity. rtrn.net

The fragmentation of substituted benzofurans often involves characteristic losses of small neutral molecules. nih.gov For this compound, expected fragmentation pathways could include the loss of a chlorine radical (Cl•), hydrogen cyanide (HCN) from the amine and benzene ring, or carbon monoxide (CO) from the furan ring. Analyzing the masses of these fragment ions allows for the piecing together of the original molecular structure, confirming the arrangement of the chloro, amine, and benzofuran (B130515) core components. mdpi.com

Table 3: Plausible MS/MS Fragment Ions of this compound ([M+H]⁺ Precursor) This table presents hypothetical fragmentation data based on known chemical principles.

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion Formula | Fragment Ion (m/z) |

| 168.02 | CO | C₇H₇ClN⁺ | 140.02 |

| 168.02 | HCl | C₈H₆NO⁺ | 132.04 |

| 168.02 | HCN | C₇H₆ClO⁺ | 141.01 |

| 140.02 | HCN | C₆H₅Cl⁺ | 113.01 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of a molecule is sensitive to its electronic structure, particularly the presence of chromophores and auxochromes.

The benzofuran ring system itself is a chromophore that absorbs in the UV region. The presence of substituents on this core significantly influences the absorption characteristics. researchgate.net In this compound, the chlorine atom and the amine group act as auxochromes, modifying the absorption maxima (λmax) and intensity. The amine group, being an electron-donating group, can cause a bathochromic (red) shift, moving the absorption to longer wavelengths, potentially into the visible range. researchgate.netresearchgate.net This is due to the extension of the conjugated π-electron system through the interaction of the nitrogen lone pair with the aromatic ring. The resulting spectrum provides valuable information on the conjugation and electronic environment of the molecule. rtrn.nettcichemicals.com

Table 4: Predicted UV-Vis Absorption Data for this compound Predictions are based on the analysis of similar substituted benzofuran and aniline structures.

| Electronic Transition | Chromophore System | Expected λmax Range (nm) |

| π → π | Benzofuran Ring | 240 - 290 |

| n → π / Intramolecular Charge Transfer | Amine group conjugated with the aromatic system | 320 - 450 |

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

Single-crystal X-ray Diffraction (XRD) is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a crystalline sample of the compound with X-rays. The resulting diffraction pattern is used to calculate the positions of each atom in the crystal lattice, providing unambiguous data on bond lengths, bond angles, and torsional angles.

For this compound, an XRD analysis would reveal the exact geometry of the benzofuran core and the precise orientation of the chloro and amine substituents. It would also provide insight into the planarity of the fused ring system. Furthermore, XRD elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the amine group and π-π stacking interactions between the aromatic rings. This information is critical for understanding the solid-state properties of the compound. While specific data for this exact molecule is not publicly available, analysis of related benzofuran derivatives demonstrates the power of this technique in confirming molecular structures and revealing detailed architectural insights. mdpi.commdpi.comnih.gov

Table 5: Key Parameters Determined by Single-Crystal X-ray Diffraction

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. |

| Space Group | Symmetry of the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of each atom. |

| Bond Lengths | The distance between bonded atoms (e.g., C-Cl, C-N, C-O). |

| Bond Angles | The angle formed by three connected atoms (e.g., C-C-C, C-O-C). |

| Torsional Angles | The dihedral angle describing the conformation around a bond. |

| Intermolecular Interactions | Details of hydrogen bonds, halogen bonds, and π-stacking. |

Computational Chemistry and Theoretical Investigations of 4 Chloro 1 Benzofuran 7 Amine

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory is a computational method that models the electronic structure of many-body systems, such as atoms and molecules. It is predicated on the idea that the properties of a system can be determined from its electron density. DFT is widely used for its balance of accuracy and computational efficiency, making it a suitable tool for investigating molecules of moderate size and complexity. Calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to describe the molecular orbitals. researchgate.netdivyarasayan.org

The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface. For 4-Chloro-1-benzofuran-7-amine, this would involve calculating bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

Conformational analysis would further explore different spatial arrangements of the amine group relative to the benzofuran (B130515) ring system. While the fused ring structure of benzofuran is largely planar, the orientation of the hydrogen atoms of the amine group can vary. Theoretical calculations help identify the most energetically favorable conformer, which is crucial for understanding the molecule's reactivity and interactions. In related benzofuran studies, optimized geometric parameters calculated via DFT have shown good agreement with experimental data from techniques like X-ray diffraction. researchgate.net

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) This table is illustrative, based on general principles of DFT calculations on similar structures, as specific data for the target compound was not found.

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.74 Å |

| C-N Bond Length | ~1.40 Å |

| Benzene (B151609) Ring C-C Bond Lengths | ~1.39 - 1.42 Å |

| Furan (B31954) Ring C-O Bond Lengths | ~1.36 - 1.37 Å |

| C-C-Cl Bond Angle | ~120° |

| C-C-N Bond Angle | ~121° |

The electronic properties of a molecule are fundamentally governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. For this compound, the electron-donating amine group and the electron-withdrawing chlorine atom would significantly influence the energies and distributions of these frontier orbitals. DFT calculations can map the electron density of the HOMO and LUMO across the molecule, revealing which atoms are most involved in these key orbitals and thus most likely to participate in electron transfer processes.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table is illustrative, based on general principles of DFT calculations on similar structures, as specific data for the target compound was not found.

| Orbital | Predicted Energy (eV) | Characteristic |

|---|---|---|

| HOMO | -5.5 to -6.5 | Electron donating, localized on the amine and benzene ring |

| LUMO | -1.0 to -2.0 | Electron accepting, distributed over the benzofuran system |

| Energy Gap (ΔE) | ~3.5 to 4.5 | Indicator of chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red areas signify regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor), susceptible to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

For this compound, the MEP surface would likely show a region of high electron density (red) around the nitrogen atom of the amine group and the oxygen atom of the furan ring, due to the presence of lone pairs. Conversely, the hydrogen atoms of the amine group would appear as regions of positive potential (blue). This visualization helps predict how the molecule will interact with other reagents and biological targets.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. researchgate.net It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). These interactions, known as hyperconjugative interactions, stabilize the molecule.

Reactivity Descriptors and Reaction Pathway Prediction

Beyond static properties, computational chemistry can predict a molecule's dynamic behavior and reactivity. Reactivity descriptors, derived from the principles of conceptual DFT, help to identify the most reactive sites within a molecule.

Fukui functions are used to describe the change in electron density at a specific point in the molecule when the total number of electrons is altered. They are powerful tools for predicting the sites of electrophilic, nucleophilic, and radical attack.

There are three main types of Fukui functions:

f+(r): Predicts the site for nucleophilic attack (where an electron is added).

f-(r): Predicts the site for electrophilic attack (where an electron is removed).

f0(r): Predicts the site for radical attack.

By calculating these indices for each atom in this compound, one could pinpoint the most susceptible locations for chemical reactions. For example, the nitrogen atom of the amine group and certain carbon atoms in the aromatic ring would likely exhibit high values for f-(r), indicating their susceptibility to electrophilic attack. These theoretical predictions are invaluable for guiding synthetic chemistry efforts and for understanding potential metabolic pathways.

Electrophilicity and Nucleophilicity Indices

The reactivity of this compound can be rationalized through conceptual Density Functional Theory (DFT), which defines global and local reactivity indices. These indices help in understanding the electrophilic and nucleophilic nature of the molecule.

Global Reactivity Descriptors: Global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These include:

Electronegativity (χ): Represents the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors: Local reactivity descriptors, such as the Fukui function and dual descriptor, identify the most reactive sites within the molecule for nucleophilic and electrophilic attacks. These are essential for understanding the regioselectivity of reactions involving this compound.

Below is a hypothetical data table illustrating the kind of information that would be generated from such a computational analysis.

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer |

| Global Softness (S) | 1/(2η) | Ease of charge transfer |

| Electrophilicity Index (ω) | χ2/(2η) | Propensity to accept electrons |

Transition State Modeling and Activation Energy Calculations

Computational chemistry allows for the detailed investigation of reaction mechanisms involving this compound. This is achieved by modeling the transition states and calculating the associated activation energies.

Transition State Theory: Transition state theory is a fundamental concept used to understand reaction rates. A transition state is a high-energy, unstable configuration of atoms that must be overcome for a reaction to proceed. By locating the transition state structure on the potential energy surface, the activation energy (the energy barrier for the reaction) can be calculated.

Computational Methods: Methods like Density Functional Theory (DFT) are commonly employed to model transition states. For a reaction involving this compound, such as a nucleophilic aromatic substitution, the geometry of the transition state would be optimized, and its energy would be calculated. This information is critical for predicting the feasibility and rate of the reaction. For example, in the synthesis of related 2-aminobenzofurans, a plausible mechanism involves a nucleophilic addition followed by intramolecular cyclization, both of which would have distinct transition states and activation energies that could be modeled. nih.gov

A hypothetical representation of data from such a study is provided below.

| Reaction Step | Activation Energy (kcal/mol) | Rate-Determining Step |

| Nucleophilic Attack | 15.2 | No |

| Intermediate Formation | -5.4 (relative to reactants) | No |

| Leaving Group Departure | 22.5 | Yes |

Spectroscopic Property Simulations

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of this compound.

Theoretical Prediction of NMR Chemical Shifts (GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach to predict the NMR chemical shifts (¹H and ¹³C) of molecules. researchgate.net

The GIAO method, typically used in conjunction with DFT, calculates the magnetic shielding tensors for each nucleus in the molecule. These are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). A strong correlation between the calculated and experimental chemical shifts can confirm the proposed structure of this compound. Such calculations have been successfully applied to other chloro-benzofuran derivatives to aid in their structural characterization. researchgate.net

A sample of what a data table for predicted NMR shifts might look like is presented below.

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-2 | 6.85 | 6.82 |

| C-4 | 128.9 | 128.5 |

| C-7 | 145.2 | 144.9 |

Simulation of Vibrational Frequencies (IR, Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of this compound. researchgate.net

By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, which yields the harmonic vibrational frequencies. These theoretical frequencies are often scaled to account for anharmonicity and other systematic errors. The simulated IR and Raman spectra can then be compared with experimental data to aid in the assignment of vibrational bands to specific functional groups and molecular motions. This approach has been used to analyze the vibrational spectra of structurally related molecules like 4-chloro-7-nitrobenzofurazan (B127121). researchgate.net

A hypothetical data table comparing theoretical and experimental vibrational frequencies is shown below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3450 | 3445 | N-H stretch |

| ν(C=C) | 1610 | 1605 | Aromatic C=C stretch |

| ν(C-Cl) | 750 | 748 | C-Cl stretch |

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including their electronic absorption spectra (UV-Vis). nih.gov

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. This information allows for the simulation of the UV-Vis spectrum, which can be compared with experimental measurements to understand the electronic structure of this compound. The method can identify the nature of the electronic transitions, such as π-π* or n-π* transitions, and can be used to study the effects of substituents and solvent on the absorption properties. TD-DFT has been applied to various benzofuran derivatives to interpret their electronic spectra. acs.org

An example of a data table from a TD-DFT calculation is provided below.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| 3.85 | 322 | 0.25 | HOMO -> LUMO |

| 4.52 | 274 | 0.18 | HOMO-1 -> LUMO |

| 5.11 | 242 | 0.35 | HOMO -> LUMO+1 |

Quantitative Structure-Activity Relationship (QSAR) Studies (Methodological Aspects)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to correlate the chemical structure of compounds with their biological activity. arabjchem.org For a series of derivatives of this compound, QSAR models can be developed to predict their activity and guide the design of more potent analogues.

Methodological Steps in QSAR:

Data Set Preparation: A series of this compound analogues with measured biological activity (e.g., IC₅₀ values) is compiled. The data is typically divided into a training set for model development and a test set for validation.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and quantum chemical descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the biological activity. arabjchem.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

QSAR studies on related heterocyclic compounds, such as 7-chloro-4-aminoquinolines, have successfully identified key structural features responsible for their biological activity. arabjchem.org

A hypothetical QSAR equation for a series of this compound derivatives might look like:

log(1/IC₅₀) = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.2 * (Dipole Moment) + 2.5

This equation would suggest that higher lipophilicity (LogP) and dipole moment, and lower molecular weight are beneficial for the activity of these compounds.

Derivatization Strategies and Synthetic Transformations of 4 Chloro 1 Benzofuran 7 Amine

Functionalization at the Amine Moiety

The primary amine at the 7-position is a versatile functional group that readily participates in numerous classical nitrogen-centered reactions. These transformations are fundamental in medicinal chemistry and materials science for modulating the physicochemical properties of the parent molecule.

The conversion of the primary amine of 4-Chloro-1-benzofuran-7-amine into an amide is a common and straightforward derivatization strategy. This transformation is typically achieved through acylation with an acyl chloride or a carboxylic acid activated by a coupling agent. The reaction with acyl chlorides, often performed under Schotten-Baumann conditions, proceeds readily in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct. fishersci.it Alternatively, modern peptide coupling reagents such as HBTU can be used to facilitate the reaction directly with carboxylic acids, offering a milder and often more efficient route. organic-chemistry.org This method allows for the introduction of a wide array of acyl groups, significantly altering the molecule's steric and electronic properties.

| Acylating Agent | Reagent/Conditions | Resulting Functional Group |

| Acetyl chloride | Pyridine, DCM | N-(4-chloro-1-benzofuran-7-yl)acetamide |

| Benzoyl chloride | Triethylamine (B128534), THF | N-(4-chloro-1-benzofuran-7-yl)benzamide |

| Propanoic acid | HBTU, DIEA, DMF | N-(4-chloro-1-benzofuran-7-yl)propanamide |

| Cyclohexanecarbonyl chloride | Aq. NaOH, DCM | N-(4-chloro-1-benzofuran-7-yl)cyclohexanecarboxamide |

Reductive amination provides an effective method for the N-alkylation of this compound to form secondary or tertiary amines. masterorganicchemistry.com The process involves the initial reaction of the amine with an aldehyde or a ketone to form an intermediate imine or enamine, which is then reduced in situ. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.comharvard.edu This one-pot procedure is highly efficient and avoids the over-alkylation issues often associated with direct alkylation using alkyl halides. masterorganicchemistry.com

| Carbonyl Compound | Reducing Agent | Resulting Product |

| Formaldehyde | Sodium triacetoxyborohydride | 4-chloro-N,N-dimethyl-1-benzofuran-7-amine |

| Acetone | Sodium cyanoborohydride | 4-chloro-N-isopropyl-1-benzofuran-7-amine |

| Cyclohexanone | Sodium triacetoxyborohydride | 4-chloro-N-cyclohexyl-1-benzofuran-7-amine |

| Benzaldehyde | Sodium borohydride | N-benzyl-4-chloro-1-benzofuran-7-amine |

The synthesis of urea (B33335) and thiourea (B124793) derivatives from this compound is achieved by reacting the amine with isocyanates or isothiocyanates, respectively. nih.govanalis.com.my The reaction involves the nucleophilic attack of the primary amine onto the electrophilic carbon of the isocyanate or isothiocyanate group. This addition reaction is typically rapid and high-yielding, often proceeding at room temperature without the need for a catalyst. The resulting urea or thiourea moiety can act as a hydrogen bond donor and acceptor, significantly influencing the intermolecular interactions of the derivative.

| Reagent | Solvent | Resulting Product |

| Phenyl isocyanate | THF | 1-(4-chloro-1-benzofuran-7-yl)-3-phenylurea |

| Methyl isothiocyanate | Acetonitrile | 1-(4-chloro-1-benzofuran-7-yl)-3-methylthiourea |

| Ethyl isocyanate | Dichloromethane | 1-(4-chloro-1-benzofuran-7-yl)-3-ethylurea |

| Naphthyl isothiocyanate | DMF | 1-(4-chloro-1-benzofuran-7-yl)-3-(naphthalen-1-yl)thiourea |

The amine group of this compound can be converted into a sulfonamide through a reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride. nih.gov The reaction is typically carried out in the presence of a base, like pyridine, which acts as both a solvent and a scavenger for the generated HCl. nih.gov The resulting sulfonamide derivatives are of significant interest in medicinal chemistry due to their prevalence in a wide range of therapeutic agents. researchgate.net

| Sulfonyl Chloride | Base | Resulting Product |

| p-Toluenesulfonyl chloride | Pyridine | N-(4-chloro-1-benzofuran-7-yl)-4-methylbenzenesulfonamide |

| Methanesulfonyl chloride | Triethylamine | N-(4-chloro-1-benzofuran-7-yl)methanesulfonamide |

| Benzenesulfonyl chloride | Pyridine | N-(4-chloro-1-benzofuran-7-yl)benzenesulfonamide |

Modifications at the Chloro Position

The chlorine atom at the 4-position of the benzofuran (B130515) ring is susceptible to nucleophilic aromatic substitution (SₙAr), although it is less activated than in highly electron-deficient systems like 4-chloro-7-nitrobenzofurazan (B127121). researchgate.net Nevertheless, under appropriate conditions, it can be displaced by a variety of nucleophiles.

The displacement of the chloro group allows for the introduction of diverse functionalities at the 4-position. The reaction is facilitated by strong nucleophiles and may require elevated temperatures or the use of a catalyst to proceed efficiently. Suitable nucleophiles include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) in a polar aprotic solvent like DMF at high temperatures can yield the corresponding 4-methoxy derivative. Similarly, primary or secondary amines can displace the chloride to form 1,4-diamino-substituted benzofurans, expanding the structural diversity achievable from the parent compound.

| Nucleophile | Reagent/Conditions | Resulting Product |

| Methoxide | Sodium methoxide, DMF, heat | 4-methoxy-1-benzofuran-7-amine |

| Ethanethiolate | Sodium ethanethiolate, DMF | 4-(ethylthio)-1-benzofuran-7-amine |

| Pyrrolidine | Pyrrolidine, heat | 4-(pyrrolidin-1-yl)-1-benzofuran-7-amine |

| Phenoxide | Sodium phenoxide, Cu catalyst, heat | 4-phenoxy-1-benzofuran-7-amine |

Palladium-Catalyzed C-N, C-O, C-S, and C-C Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds and are highly applicable to the derivatization of this compound. researchgate.netacs.org Both the amine (C-N) and chloro (C-Cl) functionalities can serve as handles for these transformations.

The primary amine at the 7-position can act as a nucleophile in Buchwald-Hartwig amination reactions with various aryl or heteroaryl halides/triflates. researchgate.netuwindsor.ca This allows for the synthesis of diarylamine structures. Conversely, the chlorine atom at the 4-position, being on an aromatic ring, can participate as the electrophilic partner in a suite of coupling reactions to form C-N, C-O, C-S, and C-C bonds.

C-N Coupling (Buchwald-Hartwig Amination): The chloro group can be coupled with a wide range of primary and secondary amines, as well as amides and other nitrogen nucleophiles, to introduce diverse amino substituents at the C4 position. beilstein-journals.orgacs.org

C-O Coupling (Buchwald-Hartwig Etherification): Reaction with alcohols and phenols under palladium catalysis can yield the corresponding aryl ethers.

C-S Coupling: Thiolation can be achieved by coupling with various thiols to form thioethers.

C-C Coupling: Classic reactions such as Suzuki (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Stille (with organostannanes) coupling can be employed to introduce new carbon-based substituents at the C4 position.

The efficacy of these reactions is highly dependent on the choice of the palladium precursor, ligand, base, and solvent. uwindsor.ca Bulky electron-rich phosphine (B1218219) ligands are often crucial for achieving high yields and broad substrate scope. beilstein-journals.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Type | Nucleophile/Electrophile | Catalyst System (Typical) | Base | Solvent |

|---|---|---|---|---|

| C-N (Buchwald-Hartwig) | Aryl/Alkyl Amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane |

| C-O (Buchwald-Hartwig) | Phenols/Alcohols | Pd(OAc)₂ / Biarylphosphine Ligand | K₃PO₄ | Toluene |

| C-C (Suzuki) | Aryl/Vinyl Boronic Acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O |

Electrophilic Functionalization of the Benzofuran Ring System

The benzofuran core is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The furanoid ring is generally more reactive towards electrophiles than the benzene (B151609) ring. Substitutions typically occur at the C2 or C3 positions, with the precise location influenced by the nature of the electrophile and the existing substituents on the benzene ring.

Further halogenation of the this compound scaffold can be achieved using standard electrophilic halogenating agents. The reaction's regioselectivity will be directed towards the electron-rich furan (B31954) ring. Reagents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or molecular bromine (Br₂) in an appropriate solvent can be used to introduce an additional halogen atom, most commonly at the C2 or C3 position. The directing effects of the existing amine and chloro groups, as well as the heteroatom, will influence the final position of substitution.

The introduction of carbonyl functionalities onto the benzofuran ring can be accomplished via classic electrophilic substitution reactions.

Formylation: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), is a common method for introducing a formyl (-CHO) group onto electron-rich heterocycles. This reaction would be expected to functionalize the C2 or C3 position of the benzofuran ring.

Acylation: Friedel-Crafts acylation, employing an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄), can introduce various acyl groups. The conditions must be chosen carefully to avoid potential side reactions involving the amine group, which may require a protection strategy.

Table 2: Reagents for Electrophilic Functionalization

| Reaction | Reagent(s) | Typical Position |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C2 or C3 |

| Chlorination | N-Chlorosuccinimide (NCS) | C2 or C3 |

| Formylation | POCl₃, DMF | C2 or C3 |

Stereoselective Synthesis of Chiral Derivatives

Creating chiral derivatives from the achiral this compound scaffold is a key strategy for developing compounds with specific biological activities, as stereochemistry often plays a critical role in molecular recognition. nih.gov

One approach involves utilizing the amine group as a synthetic handle. It can be reacted with chiral acids to form diastereomeric salts for resolution, or it can be acylated with a chiral auxiliary. More advanced strategies involve asymmetric catalysis where the amine or a derivative thereof directs a stereoselective transformation. For instance, the amine could be transformed into a directing group for an enantioselective C-H activation/functionalization on the benzofuran ring.

Furthermore, the benzofuran scaffold itself can participate in asymmetric cycloaddition reactions. For example, benzofuran-derived azadienes can undergo stereoselective [4+2] cyclizations with suitable dienophiles, catalyzed by chiral organocatalysts like squaramides, to produce complex, enantioenriched benzofuran-fused N-heterocycles. acs.org While this specific reaction has been demonstrated on related systems, the principle could be adapted to derivatives of this compound.

Multicomponent Reactions Involving this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. nih.gov As a primary aromatic amine, this compound is an excellent candidate for a variety of MCRs.

For example, it can serve as the amine component in the Ugi four-component reaction (Ugi-4CR). In this reaction, an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide combine to form an α-acylamino carboxamide. By varying the other three components, a large and diverse library of complex molecules can be rapidly synthesized from the core benzofuran structure.

Other MCRs can be designed to build new heterocyclic rings onto the starting molecule. A microwave-assisted multicomponent protocol for synthesizing substituted benzofuran-2-carboxamides has been developed, which combines anilines, α-chloroacetyl chloride, and 2'-hydroxyacetophenones. kcl.ac.uk This demonstrates the utility of amine-containing building blocks in the rapid assembly of complex molecular architectures. Similarly, MCRs have been used to create corrole-appended persubstituted benzofurans, highlighting the versatility of this approach. acs.orgresearchgate.net

Table 3: Potential Multicomponent Reaction

| Reaction Name | Components | Resulting Scaffold |

|---|---|---|

| Ugi-4CR | This compound , Aldehyde, Carboxylic Acid, Isocyanide | α-(N-benzofuranyl)-acylamino carboxamide |

Emerging Research Directions and Future Perspectives in Halogenated Aminobenzofuran Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Copper-based catalysts have gained prominence due to their low cost and high efficacy in facilitating the formation of the benzofuran (B130515) ring. nih.gov For instance, researchers have reported one-pot syntheses reacting o-hydroxy aldehydes, amines, and alkynes in the presence of copper iodide, often using eco-friendly deep eutectic solvents like choline (B1196258) chloride-ethylene glycol. acs.org Another innovative strategy involves using calcium carbide as an alkyne source in a copper-catalyzed reaction with salicylaldehydes and amines to produce amino-substituted benzofurans in high yields. nih.govacs.org

Palladium- and nickel-based catalysts also play a crucial role. acs.org Palladium, often in conjunction with a copper co-catalyst, is used in Sonogashira coupling reactions between iodophenols and terminal alkynes, followed by intramolecular cyclization to form the benzofuran skeleton. nih.govacs.org Nickel catalysts are effective in promoting intramolecular nucleophilic addition reactions, providing another efficient route to these heterocyclic scaffolds. acs.org Furthermore, greener approaches, such as microwave-assisted synthesis, have been shown to expedite the formation of benzofuran derivatives from readily available phenols and 2-chloropropionic acid. researchgate.net

Table 1: Comparison of Modern Catalytic Strategies for Benzofuran Synthesis

| Catalytic System | Key Reaction Type | Advantages | Reference |

|---|---|---|---|

| Copper (e.g., CuI, CuBr) | Multicomponent Reaction / One-Pot Synthesis | Low cost, high efficiency, use of green solvents. | nih.govacs.org |

| Palladium/Copper | Sonogashira Coupling & Cyclization | High yields, good functional group tolerance. | nih.govacs.org |

| Nickel | Intramolecular Nucleophilic Addition | Expands the scope of transition-metal catalysis. | acs.org |

| Rhodium | Vinylene Transfer | Enables synthesis of C4-substituted benzofurans. | acs.org |

Advanced Computational Design and Prediction of Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting the chemical behavior of complex molecules like 4-Chloro-1-benzofuran-7-amine. Methods such as Density Functional Theory (DFT) are employed to model the electronic structure and predict the reactivity of the benzofuran core. ed.ac.uk According to frontier orbital theory, the reactivity of the benzofuran ring towards electrophiles is dictated by the frontier electron populations on its carbon atoms. researchgate.net Computational models can calculate these populations, thereby predicting the most likely sites for chemical reactions like nitration, halogenation, or Friedel-Crafts acylation. researchgate.net

For halogenated aminobenzofurans, computational studies can elucidate the influence of the chloro and amine substituents on the electron distribution within the aromatic system. These calculations help in designing synthetic routes by predicting regioselectivity and reaction barriers. For example, computational analysis of the haloboration of o-alkynyl phenols has been used to identify viable reaction mechanisms, such as a double haloboration/retro-haloboration process or a concerted anti-haloboration pathway. ed.ac.uk Molecular docking simulations are another powerful computational tool, used to predict the binding conformations and affinities of benzofuran derivatives with biological targets, which is crucial in drug discovery. mdpi.com

Integration of Chemoinformatics and Machine Learning in Reaction Prediction

The fields of chemoinformatics and machine learning (ML) are revolutionizing synthetic chemistry by enabling the prediction of reaction outcomes and the optimization of reaction conditions. novartis.comnih.gov For complex scaffolds like halogenated aminobenzofurans, ML models can be trained on large datasets of known chemical reactions to predict the feasibility of a novel synthetic pathway or to suggest optimal reagents, catalysts, and solvents. beilstein-journals.org

A key aspect of this integration is the development of robust molecular and reaction representations. Reactions can be converted into numerical "fingerprints," such as the Differential Reaction Fingerprint (DRFP), which captures the structural changes occurring between reactants and products. beilstein-journals.org These fingerprints serve as input for ML algorithms. Global ML models, trained on vast and diverse reaction databases, can provide initial guidance on general conditions for a new transformation. beilstein-journals.org Subsequently, local models can be used to fine-tune specific parameters, such as temperature or catalyst loading, to maximize the yield and selectivity for a particular class of benzofuran synthesis. beilstein-journals.org While still an emerging field, the application of these predictive models holds the promise of accelerating the discovery and optimization of synthetic routes to novel compounds like this compound. novartis.combeilstein-journals.org

Exploration of Unconventional Synthetic Approaches

Beyond traditional catalytic methods, researchers are exploring unconventional strategies to access substituted benzofurans, offering novel pathways that are often more atom-economical or provide access to unique substitution patterns. nih.govnih.gov These methods often involve metal-free conditions or unique annulation strategies. nih.gov

One such approach is the [3+2] annulation of phenols with alkynes. nih.gov Metal-free versions of this reaction utilize an acid-catalyzed intermolecular C-C bond formation followed by a base-catalyzed intramolecular O-C bond formation, providing a highly atom-efficient route to the benzofuran core. nih.gov Another unconventional method is the oxidative cyclization of o-alkenylphenols, which can be achieved using catalysts like iodine(III) to yield 2-arylbenzofurans without the need for palladium. nih.gov

Furthermore, cascade reactions provide an elegant way to construct complex molecules in a single operation. For example, an acid-mediated cascade [3+2] annulation process has been developed to generate complex benzofurans from propargylic alcohols and resorcinols. nih.gov The use of ortho-quinone methides (o-QMs), generated in situ, as building blocks in [4+1] cycloaddition reactions with isocyanides represents a novel and straightforward methodology for constructing 2-aminobenzofuran scaffolds. mdpi.com

Table 2: Selected Unconventional Synthetic Methods for Benzofurans

| Method | Key Intermediates/Reactants | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Metal-Free [3+2] Annulation | Phenols, Propargylic Alcohols | Acid/Base Catalysis | High atom economy, metal-free. | nih.gov |

| Oxidative Cyclization | o-Alkenylphenols (e.g., 2-hydroxystilbenes) | Iodine(III) Catalysis | Avoids use of palladium catalysts. | nih.gov |

| [4+1] Cycloaddition | o-Quinone Methides, Isocyanides | Sc(OTf)₃ Mediation | Direct construction of 2-aminobenzofurans. | mdpi.com |

Supramolecular Chemistry and Self-Assembly of Benzofuran Scaffolds

Supramolecular chemistry investigates the formation of complex, ordered structures through non-covalent intermolecular forces. nih.gov The benzofuran scaffold, being a "privileged structure" in medicinal chemistry, is an excellent candidate for designing self-assembling systems. rsc.org The functional groups present on this compound—the amine group (hydrogen bond donor), the furan (B31954) oxygen (hydrogen bond acceptor), the chloro-substituent (potential for halogen bonding), and the aromatic rings (π-π stacking)—provide multiple handles for directing supramolecular assembly. researchgate.net

The controlled assembly of these molecular units into well-defined nanostructures is a key goal for developing advanced organic materials. semanticscholar.org By modifying the substituents on the benzofuran core, it is possible to tune the intermolecular interactions to favor the formation of specific architectures like fibers, sheets, or vesicles. semanticscholar.org These self-assembled structures can exhibit emergent properties not present in the individual molecules, with potential applications in areas such as optoelectronics, sensing, and drug delivery. rsc.org While the specific self-assembly of this compound is a subject for future research, the principles of supramolecular chemistry provide a clear framework for exploring the potential of this and related benzofuran scaffolds in the creation of novel functional materials. nih.govsemanticscholar.org

常见问题

Q. What are the standard synthetic routes for 4-Chloro-1-benzofuran-7-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of substituted precursors (e.g., chlorinated benzofuran intermediates) followed by amination. Key steps include:

- Cyclization : Use of Lewis acids (e.g., AlCl₃) or transition-metal catalysts to form the benzofuran core .

- Amination : Nucleophilic substitution at the 7-position using ammonia or protected amines under anhydrous conditions .

Optimization involves varying catalysts (e.g., Pd/C for hydrogenation) or solvents (e.g., DMF for polar aprotic conditions). Reaction progress should be monitored via TLC or HPLC to assess purity and intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., chlorine at C4, amine at C7). Aromatic protons in the benzofuran ring appear as doublets (δ 6.5–7.5 ppm), while NH₂ groups show broad singlets (δ ~5 ppm) .

- IR : Stretching frequencies for NH₂ (~3350 cm⁻¹) and C-Cl (~750 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₈H₆ClNO⁺) .

Q. What are the common chemical modifications of this compound to enhance solubility or reactivity?

- Methodological Answer :

- Acylation : React with acetyl chloride to protect the amine, improving solubility in organic solvents .

- Halogen Exchange : Replace chlorine with fluorine via Balz-Schiemann reaction (NaNO₂/HBF₄) for electronic tuning .

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids to introduce functionalized aromatic groups .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectral assignments for this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL provides unambiguous bond lengths/angles. For example:

- Discrepancies in NH₂ positioning (para vs. meta) can be resolved via hydrogen-bonding networks observed in the crystal lattice.

- Chlorine’s electronic effects on aromaticity are quantified through planarity deviations in the benzofuran ring .

Q. What strategies mitigate steric hindrance during functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amine during bulky substitutions (e.g., trifluoromethylation) .

- Microwave-Assisted Synthesis : Accelerate reaction kinetics to overcome steric barriers (e.g., SNAr reactions with hindered electrophiles) .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition-state geometries to optimize reagent choice .

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies in drug discovery?

- Methodological Answer :

- Bioisosteric Replacement : Compare activity of 4-chloro vs. 4-fluoro analogs to assess halogen bonding’s role in target binding .

- Pharmacophore Mapping : Overlay crystal structures of analogs (e.g., 5-Chloro-2-(4-fluorophenyl)-benzofuran derivatives ) to identify conserved interaction motifs.

- Enzymatic Assays : Measure IC₅₀ values against targets (e.g., kinases) to correlate substituent effects with inhibitory potency .

Q. What computational approaches predict the metabolic stability of this compound derivatives?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 metabolism and half-life .

- Molecular Dynamics (MD) Simulations : Simulate liver microsomal environments (e.g., water-lipid bilayer systems) to track oxidative degradation pathways .

- Docking Studies : AutoDock Vina models interactions with metabolic enzymes (e.g., CYP3A4) to identify vulnerable sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。